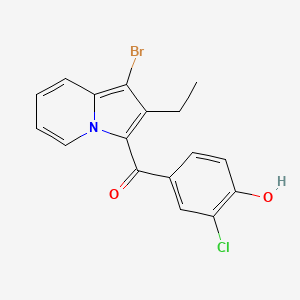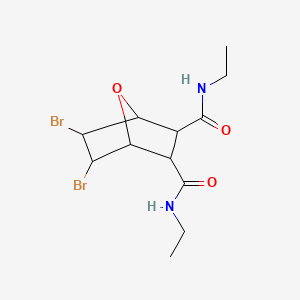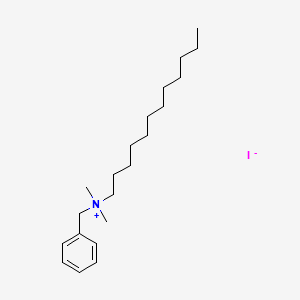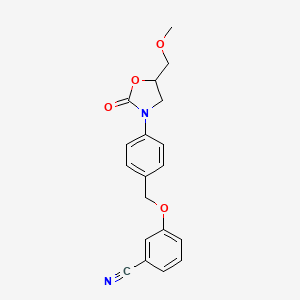
Perchloric acid;triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;triphenylphosphane is a compound that combines the properties of perchloric acid and triphenylphosphane. Perchloric acid is a strong mineral acid with the formula HClO₄, known for its powerful oxidizing properties when heated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenylphosphane can be synthesized in the laboratory by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium: [ \text{PCl}_3 + 3 \text{PhCl} + 6 \text{Na} \rightarrow \text{P(C}_6\text{H}_5\text{)}_3 + 6 \text{NaCl} ] Perchloric acid is produced industrially by treating sodium perchlorate with hydrochloric acid, precipitating solid sodium chloride: [ \text{NaClO}_4 + \text{HCl} \rightarrow \text{NaCl} + \text{HClO}_4 ] Alternatively, it can be produced by anodic oxidation of aqueous chlorine at a platinum electrode .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Triphenylphosphane undergoes slow oxidation by air to give triphenylphosphine oxide (Ph₃PO).
Common Reagents and Conditions
Oxidation: Air or oxygen.
Reduction: Sulfonyl chlorides, toluene, and triphenylphosphane.
Substitution: Carbon tetrabromide and alcohols.
Major Products
Oxidation: Triphenylphosphine oxide (Ph₃PO).
Reduction: Arylthiols.
Substitution: Alkyl halides and triphenylphosphine oxide.
Aplicaciones Científicas De Investigación
Perchloric acid;triphenylphosphane is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a ligand in transition metal complexes.
Biology: In the synthesis of biologically active compounds and as a reducing agent in biochemical reactions.
Medicine: In the development of pharmaceuticals and as a catalyst in drug synthesis.
Industry: In the production of polymers and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of perchloric acid;triphenylphosphane involves its ability to act as a reducing agent and a ligand. In the Wittig reaction, triphenylphosphane forms a ylide with aldehydes or ketones, resulting in the formation of alkenes . The compound’s ability to stabilize carbanions and form resonance structures contributes to its reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylphosphine: Another organophosphorus compound used as a ligand and reducing agent.
Tributylphosphine: Similar in function to triphenylphosphane but with different steric properties.
Triphenylarsine: Similar structure but contains arsenic instead of phosphorus.
Uniqueness
Perchloric acid;triphenylphosphane is unique due to its combination of strong oxidizing properties from perchloric acid and versatile reactivity from triphenylphosphane. This combination allows it to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Propiedades
Número CAS |
76021-76-6 |
|---|---|
Fórmula molecular |
C18H16ClO4P |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
perchloric acid;triphenylphosphane |
InChI |
InChI=1S/C18H15P.ClHO4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5) |
Clave InChI |
FIWXTHWTRAKBFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


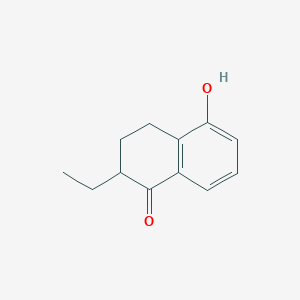
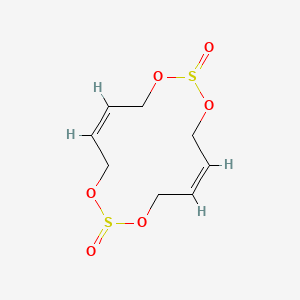
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
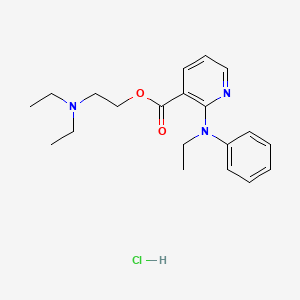
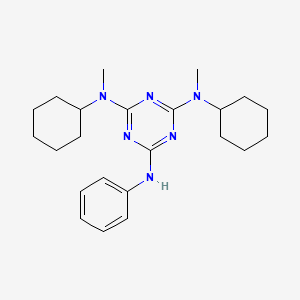
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
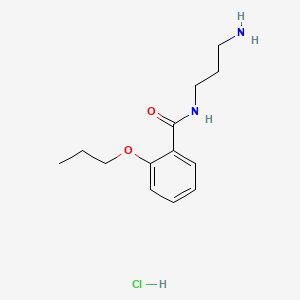
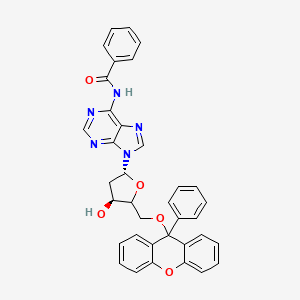
![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
